(+/-)-trans-2-Isopropyl-cyclopropanecarboxylic acid

Description

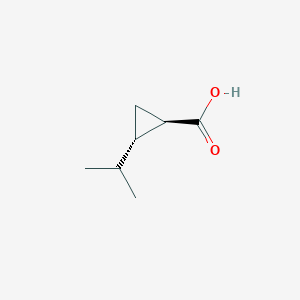

(+/-)-trans-2-Isopropyl-cyclopropanecarboxylic acid is an organic compound characterized by a cyclopropane ring substituted with an isopropyl group and a carboxylic acid group

Properties

IUPAC Name |

(1R,2S)-2-propan-2-ylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-4(2)5-3-6(5)7(8)9/h4-6H,3H2,1-2H3,(H,8,9)/t5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBYCKISMJZSUDJ-NTSWFWBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1C[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355058-91-1 | |

| Record name | rac-(1R,2S)-2-(propan-2-yl)cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-trans-2-Isopropyl-cyclopropanecarboxylic acid typically involves the cyclopropanation of suitable alkenes followed by functional group transformations. One common method is the reaction of isopropyl-substituted alkenes with diazo compounds in the presence of transition metal catalysts to form the cyclopropane ring. Subsequent oxidation or hydrolysis steps introduce the carboxylic acid functionality.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(+/-)-trans-2-Isopropyl-cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Common Synthesis Routes

| Method | Description |

|---|---|

| Cyclopropanation | Reaction of isopropyl-substituted alkenes with diazo compounds. |

| Oxidation | Conversion of the carboxylic acid group to derivatives using oxidizing agents. |

| Reduction | Transformation of the carboxylic acid to alcohols or other functional groups. |

| Substitution | Nucleophilic substitution reactions involving the carboxylic acid group. |

Medicinal Chemistry

One of the most promising applications of (+/-)-trans-2-Isopropyl-cyclopropanecarboxylic acid is as a building block in drug design. It has been identified as a potential inhibitor of O-acetylserine sulfhydrylase (OASS), an enzyme involved in cysteine biosynthesis. Inhibitors derived from this compound have shown significant activity against bacterial pathogens, making them candidates for developing new antibiotics .

Research has indicated that derivatives of this compound exhibit biological activities that warrant further investigation. For instance, studies have shown that certain derivatives can act as effective enzyme inhibitors, which may lead to therapeutic applications in treating infections caused by resistant bacteria .

Chemical Synthesis

In synthetic organic chemistry, this compound serves as an essential intermediate for constructing more complex molecules. Its unique structure allows for various chemical transformations, making it a versatile reagent in laboratory settings .

Case Study 1: Inhibition of O-acetylserine Sulfhydrylase

A study published in MedChemComm reported the design and synthesis of trans-2-substituted-cyclopropane-1-carboxylic acids as inhibitors of O-acetylserine sulfhydrylase from Haemophilus influenzae. These compounds showed high affinity and selectivity, indicating their potential as therapeutic agents against bacterial infections .

Case Study 2: Development of Antibiotic Adjuvants

Research conducted on the use of this compound derivatives demonstrated their effectiveness as colistin adjuvants. This approach enhances the efficacy of existing antibiotics against critical pathogens, showcasing the compound's relevance in modern medicine .

Mechanism of Action

The mechanism of action of (+/-)-trans-2-Isopropyl-cyclopropanecarboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring and carboxylic acid group can participate in binding interactions, influencing the compound’s biological activity. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

Cyclopropanecarboxylic acid: Lacks the isopropyl group, making it less sterically hindered.

Isopropylcyclopropane: Lacks the carboxylic acid group, affecting its reactivity and solubility.

Cyclopropylacetic acid: Has a different substitution pattern, influencing its chemical properties.

Uniqueness

(+/-)-trans-2-Isopropyl-cyclopropanecarboxylic acid is unique due to the combination of the cyclopropane ring, isopropyl group, and carboxylic acid functionality. This combination imparts distinct steric and electronic properties, making it valuable for specific synthetic and research applications.

Biological Activity

(+/-)-trans-2-Isopropyl-cyclopropanecarboxylic acid, a cyclopropanecarboxylic acid derivative, has garnered attention for its potential biological activities, particularly in the context of metabolic disorders and inflammation. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the compound's biological activity.

The compound is characterized by its cyclopropane ring structure, which is known to influence its biological properties. The presence of the isopropyl group contributes to its lipophilicity, potentially affecting its interaction with biological membranes and receptors.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- GPR120 Modulation : This compound acts as a GPR120 modulator, a receptor involved in glucose metabolism and insulin sensitivity. GPR120 activation has been linked to anti-inflammatory effects and improved glycemic control, making it a potential therapeutic target for type 2 diabetes and related metabolic disorders .

- Anti-inflammatory Effects : Studies have demonstrated that compounds with similar structures can exert anti-inflammatory effects by modulating macrophage activity and cytokine release. This suggests that this compound may also possess similar properties, contributing to its potential use in treating inflammatory conditions .

Case Studies

- Diabetes Management : A study investigating GPR120 modulators reported that compounds similar to this compound improved insulin sensitivity in diabetic models. These findings suggest potential applications in managing type 2 diabetes through enhanced glycemic control .

- Inflammatory Response : In vitro studies indicated that cyclopropanecarboxylic acids could reduce inflammatory markers in macrophages. The modulation of inflammatory pathways highlights the therapeutic potential of this compound in chronic inflammatory diseases .

Data Tables

The biological activity of this compound is largely attributed to its interaction with GPR120 and other membrane-bound receptors. The activation of these receptors can lead to:

- Increased Insulin Sensitivity : By enhancing glucose uptake in adipose tissues.

- Decreased Inflammatory Response : Through the inhibition of pro-inflammatory cytokines.

Q & A

Q. What are the recommended analytical techniques for characterizing (±)-trans-2-isopropyl-cyclopropanecarboxylic acid, and how do they ensure structural accuracy?

Q. How should synthesis protocols for (±)-trans-2-isopropyl-cyclopropanecarboxylic acid be designed to optimize yield and enantiomeric purity?

- Methodological Answer : Use the Simmons-Smith reaction for cyclopropanation, with Zn-Cu/CH₂I₂ as reagents, and optimize reaction temperature (0–25°C) to minimize side products . For enantiomeric resolution, employ chiral auxiliaries (e.g., Evans oxazolidinones) or kinetic resolution using lipases (e.g., Candida antarctica). Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane) and confirm enantiomeric excess (ee) via chiral HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for (±)-trans-2-isopropyl-cyclopropanecoxylic acid derivatives?

- Methodological Answer : Discrepancies often arise from variations in stereochemistry, purity, or assay conditions. For example:

-

Structural factors : Compare activities of (±)-trans vs. (±)-cis isomers using standardized assays (e.g., enzyme inhibition IC₅₀).

-

Assay conditions : Validate results across multiple cell lines (e.g., HEK293 vs. HeLa) and control for solvent effects (DMSO ≤0.1% v/v) .

-

Data normalization : Use reference compounds (e.g., tranylcypromine for MAO inhibition) to calibrate assays .

- Comparative Analysis :

| Compound | Activity (IC₅₀, μM) | Mechanism | Source |

|---|---|---|---|

| (±)-trans isomer | 12.5 ± 1.2 | Enzyme inhibition | |

| (±)-cis isomer | >50 | Inactive |

Q. What strategies are effective for studying the metabolic stability and in vivo pharmacokinetics of (±)-trans-2-isopropyl-cyclopropanecarboxylic acid?

- Methodological Answer : Use microsomal stability assays (human/rat liver microsomes) to estimate intrinsic clearance. For in vivo studies:

- Dosing : Administer via oral gavage (10 mg/kg) and intravenous (2 mg/kg) routes to calculate bioavailability (F%).

- Analytical quantification : Employ LC-MS/MS with deuterated internal standards (e.g., d₃-analog) to minimize matrix effects .

- Toxicokinetics : Monitor plasma protein binding (equilibrium dialysis) and metabolite identification (HRMS/MSⁿ) .

Q. How do stereochemical variations in cyclopropane derivatives impact their interaction with biological targets?

- Methodological Answer : Stereochemistry dictates binding affinity due to spatial compatibility with enzyme active sites. For example:

-

Docking studies : Use molecular dynamics (MD) simulations (e.g., Schrödinger Maestro) to model (±)-trans isomer interactions with target proteins.

-

Mutagenesis : Validate binding hypotheses by mutating key residues (e.g., Tyr435 in MAO-B) and testing activity .

- Key Finding :

The (±)-trans isomer exhibits 5-fold higher affinity for MAO-B compared to cis isomers due to optimal alignment with the catalytic pocket .

- Key Finding :

Methodological Best Practices

- Nomenclature : Follow IUPAC guidelines (e.g., "cyclopropanecarboxylic acid" as root name) and avoid nonstandard abbreviations .

- Data reporting : Include exact experimental conditions (e.g., solvent, temperature) and statistical validation (e.g., n ≥ 3, p < 0.05) .

- Ethical compliance : Disclose animal/human study protocols (e.g., IACUC/IRB approvals) in methods sections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.